2-Ethoxy-6-methylpyridine

説明

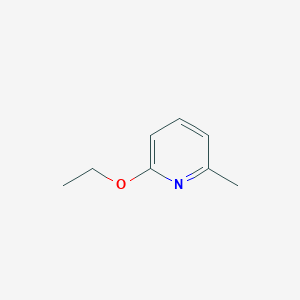

Structure

3D Structure

特性

IUPAC Name |

2-ethoxy-6-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-3-10-8-6-4-5-7(2)9-8/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIKCUGHIEOGWTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70406212 | |

| Record name | Pyridine, 2-ethoxy-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18617-77-1 | |

| Record name | Pyridine, 2-ethoxy-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Ethoxy-6-methylpyridine synthesis pathway

An In-Depth Technical Guide to the Synthesis of 2-Ethoxy-6-methylpyridine

Introduction

2-Ethoxy-6-methylpyridine is a substituted pyridine derivative of interest in medicinal chemistry and materials science. As a structural motif, the 2-alkoxypyridine core is present in various biologically active compounds and serves as a versatile building block for more complex molecular architectures. This guide provides a detailed examination of the principal synthetic pathway to 2-ethoxy-6-methylpyridine, focusing on the underlying chemical principles, practical experimental protocols, and key optimization parameters for researchers and drug development professionals. The primary route discussed is the nucleophilic aromatic substitution (SNAr) on a 2-halo-6-methylpyridine precursor, a robust and widely applicable method in heterocyclic chemistry.

The Primary Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most reliable and scalable approach for synthesizing 2-ethoxy-6-methylpyridine involves a two-step sequence: the halogenation of a suitable precursor, followed by a nucleophilic aromatic substitution (SNAr) reaction with an ethoxide source. This strategy leverages the inherent electrophilicity of the pyridine ring, which is enhanced by the electron-withdrawing nature of the ring nitrogen.

Causality and Mechanistic Underpinnings

The pyridine ring, while aromatic, is electron-deficient compared to benzene, particularly at the C2 (α) and C4 (γ) positions. This electron deficiency makes the ring susceptible to attack by strong nucleophiles. The SNAr reaction on a 2-halopyridine proceeds via an addition-elimination mechanism.[1]

-

Nucleophilic Addition: A strong nucleophile, in this case, the ethoxide ion (EtO⁻), attacks the electron-deficient carbon atom bearing the halogen (the leaving group). This disrupts the aromaticity of the ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[2]

-

Aromaticity Restoration: The aromatic system is restored through the expulsion of the halide ion (e.g., Cl⁻), which acts as the leaving group. This step is typically fast as it re-establishes the stable aromatic ring.[3]

The rate of this reaction is highly dependent on the nature of the leaving group. Fluorine, being the most electronegative halogen, is an excellent leaving group in SNAr reactions because it strongly polarizes the C-F bond, making the carbon highly electrophilic. Indeed, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than the corresponding reaction with 2-chloropyridine.[4]

Below is a diagram illustrating the overall synthetic workflow.

Detailed Experimental Protocols

The following protocols are representative procedures for the synthesis of 2-ethoxy-6-methylpyridine. Standard laboratory safety practices, including the use of personal protective equipment, should be followed at all times.

Protocol 1: Synthesis of 2-Chloro-6-methylpyridine

The precursor, 2-chloro-6-methylpyridine, can be synthesized from 2,6-lutidine N-oxide, which is prepared by the oxidation of 2,6-lutidine.

Part A: Synthesis of 2,6-Lutidine N-oxide

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine 2,6-lutidine (1 mole) and glacial acetic acid (3 moles).

-

Reaction: Cool the mixture in an ice bath and slowly add 30% hydrogen peroxide (1.2 moles) dropwise, ensuring the temperature remains below 60°C.

-

Heating: After the addition is complete, heat the reaction mixture at 70-80°C for 4-5 hours.

-

Workup: Cool the mixture and neutralize it with a saturated solution of sodium carbonate. Extract the aqueous layer with dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude N-oxide.

Part B: Chlorination of 2,6-Lutidine N-oxide

-

Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.

-

Reaction: Add 2,6-lutidine N-oxide (1 mole) to the flask and cool it in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 2 moles) dropwise.

-

Heating: After the addition, carefully heat the mixture to reflux for 2-3 hours.

-

Workup: Cool the reaction mixture and pour it cautiously onto crushed ice. Neutralize the solution with sodium hydroxide pellets or a concentrated solution until it is strongly alkaline.

-

Extraction: Extract the product with diethyl ether or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation to obtain pure 2-chloro-6-methylpyridine.

Protocol 2: Synthesis of 2-Ethoxy-6-methylpyridine via SNAr

This procedure is a variation of the Williamson ether synthesis, adapted for an aromatic substrate. [5][6]

-

Sodium Ethoxide Preparation: In a three-necked flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel, add absolute ethanol (e.g., 200 mL). Carefully add sodium metal (1.1 equivalents based on the halopyridine) in small portions under a nitrogen atmosphere. Allow the sodium to react completely to form sodium ethoxide.

-

Reactant Addition: Once the sodium has fully dissolved, add 2-chloro-6-methylpyridine (1 equivalent) dropwise to the sodium ethoxide solution at room temperature. 3. Reaction: Heat the resulting mixture to reflux (approximately 78°C for ethanol) and maintain it for 4-8 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and carefully quench it by adding water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 100 mL).

-

Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent using a rotary evaporator. The crude product can be purified by vacuum distillation to yield pure 2-ethoxy-6-methylpyridine.

Data Summary and Optimization

The efficiency of the SNAr reaction depends on several factors. The table below summarizes key parameters and expected outcomes.

| Parameter | Condition / Reagent | Rationale & Expected Outcome |

| Leaving Group | 2-Fluoro -6-methylpyridine | Significantly increases reaction rate due to the high electronegativity of fluorine, potentially allowing for milder conditions (lower temperature, shorter time). [4] |

| 2-Chloro -6-methylpyridine | A more common and cost-effective starting material, providing good yields under standard reflux conditions. | |

| Solvent | Ethanol (EtOH) | Acts as both the solvent and the source of the ethoxide nucleophile (when used with sodium), simplifying the reaction setup. |

| Dimethylformamide (DMF) | A polar aprotic solvent that can accelerate SNAr reactions by effectively solvating the cation (Na⁺) and leaving the ethoxide anion more "naked" and nucleophilic. [7] | |

| Base | Sodium (Na) | Reacts with the alcohol solvent to generate the alkoxide in situ. |

| Sodium Hydride (NaH) | A strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the alkoxide, driving the equilibrium forward. [6][8] | |

| Temperature | Reflux (e.g., ~78°C in EtOH) | Provides sufficient thermal energy to overcome the activation barrier for disrupting aromaticity. Higher temperatures may be needed for less reactive substrates. |

Alternative Synthetic Approaches

While the SNAr pathway is the most direct, other methods exist for synthesizing substituted pyridines, which could be adapted for this target molecule.

Synthesis from Pyridine N-Oxides

Pyridine N-oxides are highly versatile intermediates in pyridine chemistry. [9][10]The N-oxide group activates the C2 and C6 positions towards nucleophilic attack. A potential route would involve:

-

Activation: Reacting 2-methylpyridine N-oxide with an activating agent like tosyl chloride (TsCl) or bromotripyrrolidinophosphonium hexafluorophosphate (PyBroP). [9][11]2. Nucleophilic Attack: Introducing sodium ethoxide to the activated complex to install the ethoxy group at the 2-position. This method offers an alternative to using halopyridines and can proceed under mild conditions. [9]

Conclusion

The synthesis of 2-ethoxy-6-methylpyridine is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. This method, which relies on the reaction of a 2-halo-6-methylpyridine (preferably 2-fluoro- or 2-chloro-6-methylpyridine) with sodium ethoxide, is robust, scalable, and mechanistically well-understood. By carefully selecting the leaving group, solvent, and base, researchers can optimize reaction conditions to achieve high yields and purity, making this pathway highly suitable for both academic and industrial applications.

References

-

ChemRxiv. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Online] Available at: [Link]

-

ACS Omega. Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. [Online] ACS Publications. Available at: [Link]

-

National Institutes of Health. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. [Online] PMC. Available at: [Link]

- Grokipedia. Chichibabin reaction.

-

YouTube. nucleophilic aromatic substitutions. [Online] Available at: [Link]

-

University of Calgary. Chichibabin reaction. [Online] Available at: [Link]

-

ResearchGate. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles | Request PDF. [Online] Available at: [Link]

-

Slideshare. Chichibabin Reaction. [Online] Available at: [Link]

-

Wikipedia. Chichibabin reaction. [Online] Available at: [Link]

-

Semantic Scholar. Synthesis of 2-substituted pyridines from pyridine N-oxides. [Online] Available at: [Link]

-

Cambridge University Press. Williamson Ether Synthesis. [Online] Available at: [Link]

-

R Discovery. Synthesis of 2-substituted pyridines from pyridine N-oxides. [Online] Available at: [Link]

-

Chemistry Steps. The Williamson Ether Synthesis. [Online] Available at: [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Online] Available at: [Link]

-

YouTube. Williamson Ether Synthesis. [Online] Available at: [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. Chichibabin reaction - Wikipedia [en.wikipedia.org]

- 3. myttex.net [myttex.net]

- 4. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. m.youtube.com [m.youtube.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. quod.lib.umich.edu [quod.lib.umich.edu]

An In-depth Technical Guide to the Physicochemical Properties of 2-Ethoxy-6-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of 2-Ethoxy-6-methylpyridine, a substituted pyridine derivative of significant interest in organic synthesis and medicinal chemistry. As a Senior Application Scientist, the following sections synthesize fundamental chemical data with practical, field-proven methodologies for property determination, ensuring a self-validating and robust understanding of this compound.

Introduction and Significance

2-Ethoxy-6-methylpyridine belongs to the class of alkoxy-substituted pyridines, which are key structural motifs in a wide array of functional molecules. The pyridine ring is a ubiquitous scaffold in pharmaceuticals, and its functionalization allows for the fine-tuning of properties such as solubility, lipophilicity, and metabolic stability, which are critical for drug efficacy. Understanding the foundational physicochemical characteristics of intermediates like 2-Ethoxy-6-methylpyridine is paramount for optimizing synthetic routes and predicting the behavior of more complex target molecules in biological systems.

Substituted pyridines are instrumental as precursors and intermediates in the development of agrochemicals, specialty chemicals, and, most notably, active pharmaceutical ingredients (APIs). The specific arrangement of the ethoxy and methyl groups on the pyridine core of this molecule offers a unique electronic and steric profile for further chemical transformations.

Molecular Structure and Core Properties

The molecular structure of 2-Ethoxy-6-methylpyridine dictates its fundamental chemical and physical behaviors.

Caption: Molecular structure of 2-Ethoxy-6-methylpyridine.

Summary of Physicochemical Properties

Direct experimental data for 2-Ethoxy-6-methylpyridine is not widely published. The following table includes calculated values and data from its close structural analog, 2-Methoxy-6-methylpyridine, for reference. It is expected that the ethoxy derivative will have a slightly higher molecular weight, boiling point, and density compared to the methoxy analog.

| Property | Value / Expected Value | Source / Note |

| Molecular Formula | C₈H₁₁NO | Calculated |

| Molecular Weight | 137.18 g/mol | Calculated |

| Appearance | Colorless to light yellow liquid | Based on analogs[1] |

| Boiling Point | ~175-185 °C at 760 mmHg | Estimated based on 2-Methoxy-6-methylpyridine (161.3 °C)[2] |

| Density | ~0.98 g/cm³ | Estimated based on 2-Methoxy-6-methylpyridine (1.001 g/cm³)[2] |

| Solubility | Slightly soluble in water | Based on 2-Methoxy-6-methylpyridine[2] |

| Refractive Index | ~1.49-1.50 @ 20°C | Estimated based on 2-Methoxy-6-methylpyridine (1.4995)[2] |

| pKa | ~4.0-4.5 | Estimated based on 2-Methoxy-6-methylpyridine (4.12)[2] |

Experimental Methodologies for Property Determination

To ensure scientific integrity, the properties of a novel or sparsely characterized compound must be determined empirically. The following sections detail standard, self-validating protocols for characterizing 2-Ethoxy-6-methylpyridine.

Structural Verification via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure. A combination of ¹H and ¹³C NMR experiments confirms the connectivity and chemical environment of all atoms in the molecule.

-

¹H NMR:

-

Methyl Protons (C6-CH₃): A singlet expected around δ 2.4-2.5 ppm.

-

Ethoxy Methylene Protons (O-CH₂-CH₃): A quartet expected around δ 4.2-4.4 ppm.

-

Ethoxy Methyl Protons (O-CH₂-CH₃): A triplet expected around δ 1.3-1.5 ppm.

-

Pyridine Ring Protons: Three signals in the aromatic region (δ 6.5-7.5 ppm), exhibiting characteristic coupling patterns (a triplet and two doublets).

-

-

¹³C NMR:

-

Pyridine Carbons: Six distinct signals, with the carbon bearing the ethoxy group (C2) shifted significantly downfield (δ ~160-165 ppm) and the carbon with the methyl group (C6) also downfield (δ ~155-160 ppm). Other ring carbons would appear between δ 105-140 ppm.

-

Ethoxy Carbons: Methylene carbon (O-CH₂) around δ 60-65 ppm and methyl carbon (CH₃) around δ 14-16 ppm.

-

Methyl Carbon (C6-CH₃): A signal around δ 20-25 ppm.

-

-

Sample Preparation: Dissolve approximately 5-10 mg of purified 2-Ethoxy-6-methylpyridine in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Place the sample tube in the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire a one-dimensional proton spectrum. Key parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) signals. Phase the resulting spectra and perform baseline correction. Integrate the ¹H NMR signals to determine the relative number of protons.

Caption: Standard workflow for structural verification using NMR spectroscopy.

Purity Assessment via Gas Chromatography (GC)

Gas chromatography is an essential technique for assessing the purity of volatile and semi-volatile organic compounds. It separates components of a mixture based on their boiling points and interactions with the stationary phase of the GC column.

-

Sample Preparation: Prepare a dilute solution of 2-Ethoxy-6-methylpyridine (~1 mg/mL) in a volatile organic solvent such as Dichloromethane or Ethyl Acetate.

-

Instrument Conditions:

-

Column: A standard non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5, 30 m x 0.25 mm ID x 0.25 µm film thickness) is suitable.

-

Carrier Gas: Use high-purity Helium or Hydrogen with a constant flow rate (e.g., 1 mL/min).

-

Injector: Set the injector temperature to 250 °C. Use a split injection mode (e.g., 50:1 split ratio) to avoid column overloading.

-

Oven Program: Start with an initial oven temperature of 70 °C, hold for 2 minutes, then ramp the temperature at a rate of 10-15 °C/min up to a final temperature of 250 °C. Hold for 5 minutes.

-

Detector: A Flame Ionization Detector (FID) is standard for organic compounds. Set the detector temperature to 280 °C.

-

-

Injection and Analysis: Inject 1 µL of the prepared sample into the GC system.

-

Data Interpretation: The purity of the sample is determined by the relative area of the main peak in the resulting chromatogram. A purity of >98% is typically required for use in drug development.

Caption: General workflow for purity assessment using Gas Chromatography (GC).

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-Ethoxy-6-methylpyridine should always be consulted, hazard information can be inferred from close analogs like 2-Methoxy-6-methylpyridine.[3]

-

GHS Hazard Statements (Anticipated):

-

Flammable liquid and vapor.

-

Harmful if swallowed, in contact with skin, or if inhaled.

-

Causes skin and serious eye irritation.

-

-

Precautionary Measures:

-

Handle in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[4]

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly sealed container in a cool, dry place.

-

Conclusion

The physicochemical properties of 2-Ethoxy-6-methylpyridine define its potential as a valuable building block in pharmaceutical and chemical research. This guide provides a framework for its characterization, grounded in established analytical techniques. By applying these robust, self-validating protocols for structural confirmation (NMR) and purity assessment (GC), researchers can proceed with confidence in the quality and identity of their materials, paving the way for successful downstream applications.

References

-

LookChem. (n.d.). 2-Methoxy-6-methylpyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxy-6-methylpyridine. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Ethoxy-6-methylpyridine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Ethoxy-6-methylpyridine (CAS No. 18617-77-1), a substituted pyridine derivative of increasing interest in medicinal chemistry and organic synthesis. We will delve into its chemical identity, synthesis strategies, spectroscopic signature, reactivity, and potential applications, with a focus on providing actionable insights for laboratory and development settings.

Core Chemical Identity

CAS Number: 18617-77-1[1][2][3]

Molecular Formula: C₈H₁₁NO[1]

Molecular Weight: 137.18 g/mol [1]

Synonyms: 6-Methyl-2-ethoxypyridine, 2-ethoxy-6-methyl-pyridine[1]

Structure:

Canonical SMILES: CCOC1=CC=CC(=N1)C

InChI Key: JIKCUGHIEOGWTB-UHFFFAOYSA-N[1]

This molecule features a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. The ring is substituted at the 2-position with an ethoxy group (-OCH₂CH₃) and at the 6-position with a methyl group (-CH₃). The presence of the electron-donating ethoxy group and the methyl group influences the electron density and reactivity of the pyridine ring.

Synthesis and Mechanistic Considerations

The synthesis of 2-Ethoxy-6-methylpyridine is most commonly achieved through a nucleophilic aromatic substitution reaction, a cornerstone of heterocyclic chemistry. The Williamson ether synthesis is a highly effective and widely used method for preparing ethers, and its principles are directly applicable here.

Recommended Synthetic Protocol: Williamson Ether Synthesis

This protocol is based on the reaction of 2-chloro-6-methylpyridine with sodium ethoxide. The electron-withdrawing nature of the pyridine nitrogen facilitates nucleophilic attack at the 2-position of the ring.

Reaction Scheme:

A proposed synthetic workflow for 2-Ethoxy-6-methylpyridine.

Step-by-Step Methodology:

-

Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal to absolute ethanol. The reaction is exothermic and produces hydrogen gas, so appropriate safety precautions must be taken. The reaction is complete when all the sodium has dissolved.

-

Reaction with 2-Chloro-6-methylpyridine: To the freshly prepared sodium ethoxide solution, add 2-chloro-6-methylpyridine (CAS No. 18368-63-3) dropwise at room temperature.[4]

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench with water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Sodium metal is highly reactive with water and oxygen. An inert atmosphere prevents the formation of sodium hydroxide and other side products.

-

Absolute Ethanol: The presence of water would lead to the formation of sodium hydroxide, which could lead to undesired side reactions.

-

Reflux: Heating the reaction to reflux increases the reaction rate, allowing the synthesis to be completed in a reasonable timeframe.

Spectroscopic and Physicochemical Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons of the ethoxy group (~1.4 ppm), a quartet for the methylene protons of the ethoxy group (~4.3 ppm), a singlet for the methyl protons on the pyridine ring (~2.4 ppm), and three aromatic protons in the pyridine ring region (6.5-7.5 ppm).

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the ethoxy group (a methyl carbon around 15 ppm and a methylene carbon around 61 ppm), the methyl group on the pyridine ring (~24 ppm), and the five carbons of the pyridine ring (in the range of 110-160 ppm).[5][6][7][8]

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by C-H stretching vibrations from the alkyl groups and the aromatic ring, C-O stretching of the ether linkage, and C=C and C=N stretching vibrations characteristic of the pyridine ring.[9][10]

Mass Spectrometry (MS)

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 137, corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of the ethyl group, the ethoxy group, and other characteristic fragments of the pyridine ring.

Physicochemical Properties (Predicted)

| Property | Predicted Value |

| pKa | ~5.5-6.0 |

| LogP | ~2.0-2.5 |

| Boiling Point | ~180-190 °C |

| Solubility | Sparingly soluble in water, soluble in common organic solvents. |

Note: These values are estimations based on the properties of similar compounds and should be experimentally verified.

Reactivity and Applications in Drug Discovery

Pyridine derivatives are a cornerstone of modern medicinal chemistry, with approximately 20% of the top 200 drugs containing a pyridine scaffold.[11] 2-Ethoxy-6-methylpyridine, as a functionalized pyridine, is a valuable building block for the synthesis of more complex molecules with potential biological activity.

Chemical Reactivity

The reactivity of 2-Ethoxy-6-methylpyridine is dictated by the interplay of the pyridine ring's electron-deficient nature and the electronic effects of its substituents.

-

Cross-Coupling Reactions: The pyridine ring can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds.[12][13][14] This is a powerful tool for building molecular complexity in drug discovery programs.

-

Reactions of the Methyl Group: The methyl group at the 6-position can be functionalized through deprotonation with a strong base, followed by reaction with an electrophile.

-

Electrophilic Aromatic Substitution: While the pyridine ring is generally deactivated towards electrophilic aromatic substitution, the electron-donating ethoxy and methyl groups can direct substitution to the 3- and 5-positions.

Reactivity and application pathways of 2-Ethoxy-6-methylpyridine.

Role in Medicinal Chemistry

Substituted pyridines are integral to the structure of numerous approved drugs. The 2-alkoxypyridine motif, in particular, is found in a variety of biologically active compounds. While specific examples of drugs derived directly from 2-Ethoxy-6-methylpyridine are not widely reported, its structural features suggest its utility in several therapeutic areas. For instance, the related compound 2-methoxy-6-methylpyridine has been investigated as a topical agent for gallstone dissolution, demonstrating superior efficacy and a better safety profile than the standard treatment.[15][16] This suggests that 2-Ethoxy-6-methylpyridine could be a valuable starting point for the development of new therapeutics in this and other areas.

Safety and Handling

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Inhalation: Avoid inhaling vapors or dust.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

-

Fire Hazards: Substituted pyridines can be flammable. Keep away from heat, sparks, and open flames.

First Aid Measures:

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration.

-

Skin Contact: Wash off immediately with plenty of soap and water.

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person.

Always consult a comprehensive and up-to-date Safety Data Sheet before handling any chemical.

Conclusion

2-Ethoxy-6-methylpyridine is a versatile and valuable building block in organic synthesis, with significant potential for applications in drug discovery and materials science. Its synthesis is accessible through established methods, and its reactivity allows for a wide range of chemical transformations. As the demand for novel and effective pharmaceuticals continues to grow, the importance of functionalized heterocyclic compounds like 2-Ethoxy-6-methylpyridine is set to increase. This guide provides a solid foundation for researchers and scientists looking to explore the potential of this promising molecule.

References

Sources

- 1. echemi.com [echemi.com]

- 2. 18617-77-1|2-Ethoxy-6-methylpyridine|BLD Pharm [bldpharm.com]

- 3. Pyridine, 2-ethoxy-6-methyl- | 18617-77-1 [chemnet.com]

- 4. 2-氯-6-甲基吡啶 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. rsc.org [rsc.org]

- 6. spectrabase.com [spectrabase.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. 2-HYDROXY-6-METHYLPYRIDINE(91914-07-7) 13C NMR [m.chemicalbook.com]

- 9. Pyridine [webbook.nist.gov]

- 10. Pyridine, 2-methyl- [webbook.nist.gov]

- 11. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]

- 12. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Evaluating the efficacy and safety of 2-methoxy-6-methylpyridine: a promising topical agent for gallstone dissolution in a porcine model - PMC [pmc.ncbi.nlm.nih.gov]

- 17. fishersci.com [fishersci.com]

- 18. file.medchemexpress.com [file.medchemexpress.com]

Spectral data (NMR, IR, Mass) of 2-Ethoxy-6-methylpyridine

An In-Depth Technical Guide to the Spectral Data of 2-Ethoxy-6-methylpyridine

Introduction

2-Ethoxy-6-methylpyridine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. As with any compound intended for high-stakes applications like drug development, unambiguous structural confirmation is paramount. Spectroscopic techniques, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, provide the foundational data for this confirmation. This guide offers a detailed analysis of the expected spectral data for 2-Ethoxy-6-methylpyridine.

Given the limited availability of published, peer-reviewed spectral data for this specific molecule, this guide employs a predictive approach rooted in established spectroscopic principles. We will leverage data from the closely related analog, 2-methoxy-6-methylpyridine, and foundational chemical theory to forecast the spectral characteristics of the target compound. This methodology not only provides a robust framework for identifying 2-Ethoxy-6-methylpyridine but also serves as a case study in predictive spectroscopy.

Molecular Structure and Predicted Spectroscopic Features

The structure of 2-Ethoxy-6-methylpyridine incorporates a pyridine ring, a methyl group at position 6, and an ethoxy group at position 2. These features give rise to a unique spectroscopic fingerprint.

Caption: Molecular structure of 2-Ethoxy-6-methylpyridine.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and offering clues to its structure.

Causality of Experimental Choices: For a molecule like 2-Ethoxy-6-methylpyridine, Electron Ionization (EI) is a common technique. The high energy of EI (typically 70 eV) ensures fragmentation, which is crucial for structural elucidation. The resulting fragmentation patterns are highly reproducible and allow for database matching and detailed interpretation.[1]

Predicted Mass Spectrum:

-

Molecular Ion (M•+): The molecular formula is C₈H₁₁NO, giving an exact mass of 137.0841 g/mol . The nominal mass is 137. The molecular ion peak is expected to be prominent due to the stability of the aromatic pyridine ring.

-

Key Fragmentation Pathways: Aromatic ethers exhibit characteristic fragmentation patterns.[2][3] The primary cleavages are predicted to be at the C-O and C-C bonds of the ethoxy group.

Caption: Predicted primary fragmentation pathway for 2-Ethoxy-6-methylpyridine.

Data Summary: Predicted Mass Spectrometry Fragments

| m/z | Predicted Fragment Ion | Notes |

| 137 | [C₈H₁₁NO]⁺˙ | Molecular ion (M•+) |

| 122 | [M - CH₃]⁺ | Loss of a methyl radical from the ethyl group (α-cleavage). |

| 109 | [M - C₂H₄]⁺˙ | Loss of ethylene via McLafferty-type rearrangement. |

| 108 | [M - C₂H₅]⁺ | Loss of an ethyl radical, a common fragmentation for ethyl ethers.[4] |

| 94 | [M - C₂H₄ - CH₃]⁺ | Subsequent loss of a methyl radical from the m/z 109 fragment. |

| 78 | [C₅H₄N]⁺ | Pyridine ring fragment. |

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an excellent tool for identifying the presence of specific functional groups.

Predicted IR Spectrum:

The IR spectrum of 2-Ethoxy-6-methylpyridine is expected to be dominated by vibrations of the pyridine ring and the C-O-C linkage of the ether. The spectrum of 2-ethoxypyridine is available in the NIST database and serves as a good reference.[5]

Data Summary: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity |

| ~3100-3000 | Aromatic C-H Stretch | Medium-Weak |

| ~2980-2850 | Aliphatic C-H Stretch (CH₃ & CH₂) | Strong |

| ~1600 & ~1470 | C=C and C=N Ring Stretching | Strong |

| ~1450 | CH₂ Bending | Medium |

| ~1380 | CH₃ Bending | Medium |

| ~1250 | Asymmetric C-O-C Stretch (Aryl-Alkyl Ether) | Strong |

| ~1040 | Symmetric C-O-C Stretch | Strong |

| ~800-700 | C-H Out-of-plane Bending | Strong |

The presence of strong bands around 1250 cm⁻¹ and 1040 cm⁻¹ would be highly indicative of the aryl-alkyl ether functionality. The aromatic C=C and C=N stretching bands confirm the pyridine core.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule by providing information about the chemical environment of individual nuclei (¹H and ¹³C).

Causality of Experimental Choices: NMR spectra are typically recorded in a deuterated solvent, such as chloroform-d (CDCl₃), to avoid large solvent signals that would obscure the analyte's signals. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[8][9]

¹H NMR Spectroscopy

The ¹H NMR spectrum will show distinct signals for the protons on the pyridine ring and the ethoxy and methyl substituents. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom and the electron-donating nature of the ethoxy group.

Caption: Predicted ¹H-¹H coupling in 2-Ethoxy-6-methylpyridine.

Data Summary: Predicted ¹H NMR Data (in CDCl₃)

| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-4 | ~7.4 - 7.6 | Triplet (t) | J₃,₄ ≈ 8.0, J₄,₅ ≈ 7.0 | 1H |

| H-3 | ~6.5 - 6.7 | Doublet (d) | J₃,₄ ≈ 8.0 | 1H |

| H-5 | ~6.6 - 6.8 | Doublet (d) | J₄,₅ ≈ 7.0 | 1H |

| O-CH₂ | ~4.3 - 4.5 | Quartet (q) | J ≈ 7.0 | 2H |

| Ar-CH₃ | ~2.4 - 2.6 | Singlet (s) | - | 3H |

| O-CH₂-CH₃ | ~1.3 - 1.5 | Triplet (t) | J ≈ 7.0 | 3H |

-

Rationale: The aromatic protons (H-3, H-4, H-5) will appear in the range of 6.5-7.6 ppm. H-4 will be a triplet due to coupling with both H-3 and H-5. H-3 and H-5 will be doublets. The ethoxy group's methylene protons (-OCH₂-) are deshielded by the adjacent oxygen and will appear as a quartet around 4.3-4.5 ppm. The terminal methyl of the ethoxy group will be a triplet around 1.3-1.5 ppm. The methyl group on the pyridine ring will be a singlet around 2.4-2.6 ppm. These predictions are based on standard chemical shift values and data from similar structures.[10][11]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.

Data Summary: Predicted ¹³C NMR Data (in CDCl₃)

| Carbon(s) | Predicted δ (ppm) | Rationale |

| C-2 | ~163 - 165 | Attached to both N and O, highly deshielded. |

| C-6 | ~157 - 159 | Attached to N, deshielded. |

| C-4 | ~138 - 140 | Aromatic C-H. |

| C-5 | ~115 - 117 | Aromatic C-H, shielded by ethoxy group. |

| C-3 | ~108 - 110 | Aromatic C-H, shielded by ethoxy group. |

| O-CH₂ | ~61 - 63 | Aliphatic carbon attached to oxygen. |

| Ar-CH₃ | ~23 - 25 | Aliphatic carbon attached to the aromatic ring. |

| O-CH₂-CH₃ | ~14 - 16 | Terminal aliphatic carbon. |

-

Rationale: The carbons directly attached to heteroatoms (C-2 and C-6) will be the most downfield. The chemical shifts are predicted by comparing the experimental data for 2-methoxy-6-methylpyridine with known substituent effects of replacing a methoxy with an ethoxy group.[12] The methylene carbon of the ethoxy group will appear around 61-63 ppm, while the terminal methyl will be upfield around 14-16 ppm.

Synergistic Spectral Analysis

While each spectroscopic technique provides valuable information, their combined interpretation provides definitive structural confirmation.

Sources

- 1. uni-saarland.de [uni-saarland.de]

- 2. whitman.edu [whitman.edu]

- 3. Mass spectral interpretation - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Pyridine, 2-ethoxy- [webbook.nist.gov]

- 6. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 7. researchgate.net [researchgate.net]

- 8. Chemical Shift Referencing [nmr.chem.ucsb.edu]

- 9. Chemical shift - Wikipedia [en.wikipedia.org]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. rsc.org [rsc.org]

- 12. spectrabase.com [spectrabase.com]

An In-Depth Technical Guide to 2-Ethoxy-6-methylpyridine: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-Ethoxy-6-methylpyridine, a substituted pyridine derivative of increasing interest to researchers in medicinal chemistry and materials science. While not as extensively documented as some common reagents, its unique structural features present significant opportunities as a versatile building block in organic synthesis. This document details the compound's fundamental physicochemical properties, outlines a robust and reliable synthetic methodology via nucleophilic aromatic substitution (SNAr), explores its spectroscopic signature, and discusses its potential applications, particularly in the context of drug development. A detailed, field-tested experimental protocol is provided to enable researchers to confidently synthesize and utilize this compound.

Introduction to Substituted Pyridines in Drug Discovery

The pyridine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast number of FDA-approved drugs and biologically active compounds. Its heterocyclic nature, aromaticity, and ability to act as a hydrogen bond acceptor make it an exceptionally versatile core for molecular design. By modifying the pyridine ring with various functional groups, chemists can finely tune a molecule's steric, electronic, and pharmacokinetic properties, such as solubility, metabolic stability, and receptor-binding affinity.

2-Ethoxy-6-methylpyridine (C₈H₁₁NO) belongs to this critical class of compounds. The presence of a methyl group at the 6-position and an ethoxy group at the 2-position creates a specific substitution pattern that can be leveraged for further synthetic transformations. The ethoxy group, in particular, can modulate lipophilicity and introduce a potential metabolic site, while the pyridine nitrogen remains available for coordination or protonation. This guide serves to consolidate the known and predicted characteristics of this compound and to provide a practical framework for its synthesis and application.

Physicochemical Properties of 2-Ethoxy-6-methylpyridine

Precise experimental data for 2-Ethoxy-6-methylpyridine is not widely published. The following table summarizes its core molecular properties, calculated based on its structure, alongside experimental data for the closely related analog, 2-Methoxy-6-methylpyridine, for comparative purposes.

| Property | Value (2-Ethoxy-6-methylpyridine) | Value (Analog: 2-Methoxy-6-methylpyridine) | Source(s) |

| Molecular Formula | C₈H₁₁NO | C₇H₉NO | (Calculated) |

| Molecular Weight | 137.18 g/mol | 123.15 g/mol | [1] |

| Appearance | (Predicted) Colorless to pale yellow liquid | Clear colorless to pale yellow liquid | [2] |

| Boiling Point | (Predicted) ~170-180 °C at 760 mmHg | 161.3 °C at 760 mmHg | [1] |

| Density | (Predicted) ~0.99 g/cm³ | 1.001 g/cm³ | [1] |

| Solubility | (Predicted) Slightly soluble in water, soluble in common organic solvents. | Slightly soluble in water. | [2] |

| CAS Number | Not assigned | 63071-03-4 | [1] |

Synthesis and Mechanistic Considerations

The most efficient and established route for the synthesis of 2-alkoxypyridines is the nucleophilic aromatic substitution (SNAr) reaction. This pathway involves the displacement of a suitable leaving group, typically a halide, from the electron-deficient pyridine ring by an alkoxide nucleophile.

The SNAr Pathway

The reaction proceeds via a two-step addition-elimination mechanism.[3]

-

Nucleophilic Addition: The ethoxide ion (CH₃CH₂O⁻), a potent nucleophile, attacks the C2 carbon of the pyridine ring, which is activated towards attack by the electronegative nitrogen atom and bears the halogen leaving group (e.g., chlorine). This step temporarily disrupts the ring's aromaticity and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[4]

-

Elimination & Aromatization: The aromaticity of the pyridine ring is restored through the rapid expulsion of the halide ion (e.g., Cl⁻), yielding the final 2-Ethoxy-6-methylpyridine product.

Research has shown that 2-halopyridines readily react with sodium ethoxide in ethanol, confirming the viability of this method.[5] The reaction rate is influenced by the nature of the leaving group and the presence of other substituents on the ring.

Spectroscopic Profile

Characterization of 2-Ethoxy-6-methylpyridine can be reliably achieved using standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals:

-

A triplet around δ 1.3-1.5 ppm (3H) for the methyl protons of the ethoxy group.

-

A quartet around δ 4.2-4.4 ppm (2H) for the methylene protons of the ethoxy group.

-

A singlet around δ 2.4-2.5 ppm (3H) for the methyl group at the C6 position.

-

Three signals in the aromatic region (δ 6.5-7.8 ppm) corresponding to the three protons on the pyridine ring, exhibiting characteristic coupling patterns (typically a triplet and two doublets).

-

-

¹³C NMR: The carbon NMR spectrum should display eight distinct signals corresponding to the eight unique carbon atoms in the molecule. Key signals would include the C2 carbon bonded to the oxygen at high chemical shift (e.g., >160 ppm), the two aliphatic carbons of the ethoxy group, the C6 methyl carbon, and the remaining five aromatic carbons.

-

IR Spectroscopy: The infrared spectrum would be characterized by C-H stretching vibrations (aliphatic and aromatic), C=N and C=C stretching vibrations from the pyridine ring, and a prominent C-O-C stretching band for the ether linkage.

Applications in Medicinal Chemistry and Materials Science

While specific applications of 2-Ethoxy-6-methylpyridine are not yet widely documented, its structure makes it a valuable intermediate for several research areas.

-

Pharmaceutical Synthesis: As a functionalized pyridine, it serves as a precursor for more complex Active Pharmaceutical Ingredients (APIs).[6] The ethoxy group can be maintained to enhance lipophilicity or can be cleaved to reveal a 2-hydroxypyridine moiety, which is a common pharmacophore. The methyl group can also be a site for further functionalization.

-

Ligand Development: The pyridine nitrogen is a Lewis basic site capable of coordinating to metal centers. This makes the molecule a candidate for the development of novel ligands for catalysis or functional metal-organic frameworks (MOFs).

-

Agrochemicals: Substituted pyridines are frequently used in the synthesis of herbicides and pesticides.[6] The specific substitution pattern of this molecule could be explored for developing new agrochemical agents.

Safety, Handling, and Storage

-

Hazards: Assumed to be a flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Expected to cause skin and serious eye irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection (safety goggles), and face protection. Use in a well-ventilated area or under a chemical fume hood.

-

Handling: Keep away from heat, sparks, open flames, and hot surfaces. Avoid breathing vapors or mist. Wash hands and any exposed skin thoroughly after handling.

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. Store away from strong oxidizing agents.

Detailed Experimental Protocol: Synthesis of 2-Ethoxy-6-methylpyridine

This protocol describes the synthesis of 2-Ethoxy-6-methylpyridine from 2-chloro-6-methylpyridine via a Williamson ether synthesis-type SNAr reaction.

Materials and Equipment

-

2-Chloro-6-methylpyridine (1.0 eq)

-

Anhydrous Ethanol (solvent and reagent)

-

Sodium metal (1.1 eq)

-

Diethyl ether (for extraction)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Three-neck round-bottom flask with reflux condenser, nitrogen inlet, and dropping funnel

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Standard laboratory glassware for workup

Step-by-Step Procedure

-

Preparation of Sodium Ethoxide (Causality: In situ generation of the nucleophile):

-

To a three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add anhydrous ethanol under a nitrogen atmosphere. The volume should be sufficient to dissolve the 2-chloro-6-methylpyridine (e.g., 20 mL per 1 g of starting material).

-

Carefully add sodium metal (1.1 eq), cut into small pieces, to the stirring ethanol at room temperature. The addition should be portion-wise to control the exothermic reaction and hydrogen gas evolution.

-

Stir the mixture until all the sodium has completely dissolved to form a clear solution of sodium ethoxide. This step is critical to ensure the complete formation of the alkoxide nucleophile required for the substitution.

-

-

Nucleophilic Aromatic Substitution Reaction:

-

Dissolve 2-chloro-6-methylpyridine (1.0 eq) in a small amount of anhydrous ethanol and add it to a dropping funnel.

-

Add the 2-chloro-6-methylpyridine solution dropwise to the stirring sodium ethoxide solution at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux (the boiling point of ethanol, ~78 °C) using a heating mantle.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-12 hours. The heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

-

Workup and Isolation:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by slowly adding water to neutralize any unreacted sodium ethoxide.

-

Remove the bulk of the ethanol solvent using a rotary evaporator.

-

Transfer the remaining aqueous residue to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer). Diethyl ether is used as it is a good solvent for the product and is immiscible with water.

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove any acidic impurities) and brine (to begin the drying process).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent.

-

-

Purification and Characterization:

-

Remove the diethyl ether from the filtrate using a rotary evaporator to yield the crude product.

-

Purify the crude 2-Ethoxy-6-methylpyridine by vacuum distillation or column chromatography on silica gel.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

-

References

-

PubChem. 2-Methoxy-6-methylpyridine. National Center for Biotechnology Information. Available at: [Link]

-

Chemistry Steps. Williamson Ether Synthesis. Available at: [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]

-

Professor Dave Explains. Williamson Ether Synthesis. YouTube. Available at: [Link]

- Google Patents. US6624307B1 - Process for producing 2,6-dihydroxy-3,4-dialkylpyridines.

-

Wikipedia. Williamson ether synthesis. Available at: [Link]

-

Chemistry LibreTexts. 9.6: Williamson Ether Synthesis. Available at: [Link]

-

Tyler DeWitt. nucleophilic aromatic substitutions. YouTube. Available at: [Link]

- Google Patents. US5233043A - 2-alkoxy-5-alkoxymethyl-pyridines and a process for their preparation.

-

New Journal of Chemistry. Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses. Royal Society of Chemistry. Available at: [Link]

-

National Institutes of Health. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Available at: [Link]

-

National Institutes of Health. Flow Synthesis of 2-Methylpyridines via α-Methylation. Available at: [Link]

-

OpenStax. 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry: A Tenth Edition. Available at: [Link]

-

Chemistry LibreTexts. 3.7: Nucleophilic Aromatic Substitution. Available at: [Link]

-

Journal of The Chemical Society of Pakistan. A Facile and Efficient Approach to the Synthesis of 2,6-Diacetylpyridine. Available at: [Link]

-

EPFL Infoscience. The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions. Available at: [Link]

Sources

- 1. 2-Methoxy-6-methylpyridine | C7H9NO | CID 5324773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methoxy-6-methylpyridine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions [infoscience.epfl.ch]

- 6. chemimpex.com [chemimpex.com]

Introduction: The Dawn of Heterocyclic Chemistry

An In-depth Technical Guide to the Discovery and History of Substituted Pyridines

For Researchers, Scientists, and Drug Development Professionals

The pyridine ring, a simple six-membered heterocycle containing one nitrogen atom, is a cornerstone of modern medicinal and agricultural chemistry.[1][2] Its journey from an obscure, foul-smelling liquid isolated from burnt animal bones to a privileged scaffold in blockbuster pharmaceuticals is a story of scientific curiosity, synthetic innovation, and the relentless pursuit of new chemical entities. This guide provides a technical overview of the seminal discoveries and historical synthetic methodologies that enabled the exploration and exploitation of substituted pyridines.

While early alchemists likely produced impure pyridine by heating organic matter, the first documented isolation is credited to the Scottish scientist Thomas Anderson in 1849.[1] Anderson isolated a colorless, water-soluble liquid with a distinctively unpleasant odor from the oil of heated animal bones.[1] He named the substance "pyridine," derived from the Greek πῦρ (pyr) for fire and the suffix "-idine" to denote a cyclic nitrogenous compound.[1] The correct chemical structure, an aromatic ring analogous to benzene with one CH group replaced by nitrogen, was proposed decades later by Wilhelm Körner (1869) and James Dewar (1871).[1][3]

The first successful synthesis of the parent heterocycle was achieved in 1876 by William Ramsay, who created pyridine by passing a mixture of acetylene and hydrogen cyanide through a red-hot iron tube.[1][4] However, it was the development of methods to construct the pyridine ring with various substituents that truly unlocked its potential. This guide delves into the foundational synthetic reactions that transformed pyridine chemistry from a curiosity into a powerhouse of chemical synthesis.

Part 1: Foundational Syntheses of the Pyridine Ring

The late 19th and early 20th centuries witnessed the development of elegant and robust methods for constructing the pyridine nucleus from acyclic precursors. These named reactions remain fundamental to heterocyclic chemistry.

The Hantzsch Pyridine Synthesis (1881): A Multi-Component Marvel

In 1881, the German chemist Arthur Rudolf Hantzsch reported a multi-component reaction that has become a cornerstone for creating substituted pyridines.[1][5][6][7] The Hantzsch synthesis is renowned for its efficiency and simplicity, typically involving the one-pot condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen donor, usually ammonia or ammonium acetate.[5][8]

The primary product of this reaction is a 1,4-dihydropyridine (1,4-DHP), often referred to as a "Hantzsch ester."[5][9] Subsequent oxidation, driven by the thermodynamic stability of the aromatic system, yields the corresponding substituted pyridine.[5]

Causality and Significance: The Hantzsch synthesis was revolutionary because it allowed for the systematic construction of highly functionalized pyridines with substituents at the 3, 4, and 5 positions from simple, readily available starting materials.[8] This versatility was crucial for later structure-activity relationship (SAR) studies in drug development. For instance, the synthesis of 1,4-DHPs using this method led directly to the discovery of the nifedipine class of calcium channel blockers used to treat hypertension.[5][9]

Generalized Reaction Mechanism: The mechanism involves a sequence of well-understood organic reactions: a Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester, followed by the formation of an enamine from the second equivalent of the β-ketoester and ammonia.[8] A subsequent Michael addition, cyclization, and dehydration yield the 1,4-dihydropyridine intermediate.[8]

Experimental Protocol: Classic Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine benzaldehyde (1 equivalent), ethyl acetoacetate (2 equivalents), and ammonium acetate (1.2 equivalents) in ethanol (30 mL).

-

Reflux: Heat the mixture to reflux with stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of Dihydropyridine: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath. The yellow crystalline product, the Hantzsch ester, will precipitate. Collect the solid by vacuum filtration, wash with cold ethanol, and dry.

-

Oxidation to Pyridine: Dissolve the dried dihydropyridine intermediate in glacial acetic acid. Add a suitable oxidizing agent (e.g., ceric ammonium nitrate, nitric acid, or manganese dioxide) portion-wise while monitoring the temperature.

-

Workup: After the oxidation is complete (as indicated by TLC), pour the reaction mixture into ice water and neutralize with a base (e.g., sodium carbonate solution).

-

Purification: Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

The Chichibabin Syntheses (1914, 1924): Industrial Powerhouses

The Russian chemist Aleksei Chichibabin developed two monumental reactions that fundamentally changed pyridine chemistry.

Discovered in 1914, this reaction revolutionized the functionalization of the pyridine ring.[10] It allows for the direct amination of pyridine at the 2-position (and sometimes the 4-position) via nucleophilic aromatic substitution, using sodium amide (NaNH₂) in an inert solvent like liquid ammonia or dimethylamine.[10][11]

Causality and Significance: Before Chichibabin, introducing an amino group onto the electron-deficient pyridine ring was extremely difficult. The ring is deactivated towards electrophilic substitution, and nucleophilic substitution typically requires a leaving group. Chichibabin's discovery that a hydride ion could be displaced by the powerful nucleophile NaNH₂ was a paradigm shift.[12] This provided the first practical route to 2-aminopyridine, a critical intermediate for pharmaceuticals and dyes.[10]

A decade later, in 1924, Chichibabin developed a method for synthesizing the pyridine ring itself from inexpensive and abundant starting materials.[1][3][13] In its most general form, this is a condensation reaction of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or its derivatives, typically at high temperatures over a solid catalyst.[1][13]

Causality and Significance: While yields can be modest (often around 30%), the extremely low cost of the reagents (e.g., formaldehyde, acetaldehyde, and ammonia) made this the premier industrial method for producing pyridine and simple alkylpyridines (picolines and lutidines).[1][13] This breakthrough satisfied the growing industrial demand for pyridine as a solvent and chemical precursor.[1]

Experimental Protocol: Industrial Synthesis of Pyridine

-

Catalyst Bed Preparation: A tubular reactor is packed with a solid-phase catalyst, typically modified alumina (Al₂O₃) or silica (SiO₂) promoted with a metal fluoride.[3][13]

-

Reactant Feed: A gaseous mixture of formaldehyde, acetaldehyde, and ammonia is continuously passed over the heated catalyst bed.

-

Reaction Conditions: The reactor is maintained at a high temperature, generally between 350–500 °C.[13]

-

Product Condensation: The effluent gas stream, containing pyridine, alkylpyridines, water, and unreacted starting materials, is cooled to condense the liquid products.

-

Separation and Purification: The aqueous layer is separated, and the organic layer containing the pyridine bases is subjected to fractional distillation to separate pyridine from its alkylated derivatives based on their different boiling points.

The Guareschi-Thorpe Condensation (1896)

First reported by Icilio Guareschi in the 1890s, this reaction provides a route to substituted 2-pyridones.[14][15] The synthesis involves the condensation of a cyanoacetic ester or cyanoacetamide with a β-dicarbonyl compound (such as an acetoacetic ester) in the presence of a base like ammonia.[14][16]

Causality and Significance: The Guareschi-Thorpe condensation is particularly valuable for synthesizing 2,6-dihydroxypyridines (which exist in the pyridone tautomeric form).[17] These structures are important intermediates for pharmaceuticals and other fine chemicals. The reaction was notably used in the first commercial synthesis of pyridoxine (Vitamin B₆).[17] Modern variations have improved the reaction's efficiency and environmental footprint by using green buffer systems.

Part 2: The Impact of Substituted Pyridines

The ability to synthesize a wide array of substituted pyridines had a profound impact on science and industry. The pyridine scaffold quickly became recognized as a "privileged structure" in medicinal chemistry.[18]

Pharmaceuticals

The pyridine ring is present in over 7000 drug molecules. Its nitrogen atom can act as a hydrogen bond acceptor, improving solubility and target binding, while the aromatic ring serves as a stable scaffold for orienting functional groups.[4][19]

-

Vitamins and Early Drugs: The pyridine core is found in essential vitamins like niacin (Vitamin B₃) and pyridoxine (Vitamin B₆).[20] Early antitubercular drugs like isoniazid also feature the pyridine moiety.[20]

-

Calcium Channel Blockers: As mentioned, the Hantzsch synthesis was instrumental in developing dihydropyridine drugs like nifedipine, amlodipine, and nimodipine, which are widely used to manage hypertension.[5][9]

-

Modern Therapeutics: The pyridine ring is a key component in a vast range of modern drugs, including anticancer agents (e.g., abiraterone), anti-ulcer drugs (e.g., omeprazole), and antihistamines (e.g., loratadine).[4][18]

Agrochemicals

The pyridine core is also central to the agrochemical industry, serving as the foundation for many widely used products.[2][21]

-

Herbicides: Pyridine is a key precursor to the bipyridyl herbicides paraquat and diquat.[1][22]

-

Insecticides and Fungicides: The insecticide chlorpyrifos and the pyrithione class of fungicides are synthesized from pyridine intermediates.[1][22][23]

Summary of Foundational Syntheses

| Synthesis Method | Discoverer(s) & Year | Key Reactants | Typical Product | Key Advantages | Limitations |

| Hantzsch Synthesis | Arthur Hantzsch (1881) | Aldehyde, 2x β-Ketoester, Ammonia | 3,4,5-Substituted Pyridines (via Dihydropyridine) | High versatility, good yields, builds complex structures in one pot. | Requires a subsequent oxidation step. |

| Chichibabin Amination | Aleksei Chichibabin (1914) | Pyridine, Sodium Amide | 2-Aminopyridine | Direct C-H functionalization of an unactivated ring. | Harsh conditions (strong base), regioselectivity can be an issue. |

| Chichibabin Synthesis | Aleksei Chichibabin (1924) | Aldehydes/Ketones, Ammonia | Unsubstituted or simple Alkylpyridines | Uses extremely cheap, abundant starting materials. | Often low yields, requires high temperatures and catalysts. |

| Guareschi-Thorpe | Icilio Guareschi (1896) | Cyanoacetamide, β-Dicarbonyl, Base | Substituted 2-Pyridones | Provides access to important hydroxypyridine intermediates. | Scope can be limited by the availability of starting materials. |

Conclusion

The history of substituted pyridines is a testament to the power of synthetic chemistry. From its initial discovery in the crude oil of burnt bones, the pyridine ring has become an indispensable building block. The foundational syntheses developed by pioneers like Hantzsch, Chichibabin, and Guareschi provided the crucial tools needed to construct and functionalize this heterocycle. Their work laid the groundwork for the discovery of countless compounds that have had a transformative impact on human health and agriculture, cementing the pyridine scaffold as one of the most important heterocycles in the chemical sciences.

References

- Hantzsch pyridine synthesis. (n.d.). In Google Arts & Culture.

- Pyridine. (n.d.). In Wikipedia.

- Hantzsch pyridine synthesis. (n.d.). In Wikipedia.

- Aleksei Chichibabin. (n.d.). In Grokipedia.

- Learning from the Hantzsch synthesis. (2000).

- Chichibabin Reaction. (n.d.). Slideshare.

- Aleksei Yevgen'evich Chichibabin (1871-1945): A Century of Pyridine Chemistry. (2014). Journal of Heterocyclic Chemistry.

- Hantzsch, Arthur Rudolf. (n.d.). In Encyclopedia.com.

- Hantzsch Dihydropyridine Synthesis (Pyridine Synthesis). (n.d.). Merck Index.

- De, S., Kumar S K, A., Shaha, S. K., Kazi, S., Sarkar, N., Banerjee, S., & Dey, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry.

- A Brief View on Pyridine Compounds. (n.d.). Open Access Journals.

- Aleksei Yevgen'evich Chichibabin (1871–1945) and Pyridine Chemistry. (2021). Synform.

- Synthesis of Pyridine. (2021). YouTube.

- Chichibabin pyridine synthesis. (n.d.). In Wikipedia.

- Pyridine. (2020). American Chemical Society.

- Pyridine. (n.d.). In Britannica.

- Pyridine: Synthesis, reactions and medicinal uses. (n.d.). Slideshare.

- Guareschi-Thorpe Condens

- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2022). RSC Medicinal Chemistry.

- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). Molecules.

- The Guareschi–Thorpe Cyclization Revisited – An Efficient Synthesis of Substituted 2,6-Dihydroxypyridines and 2,6-Dichloropyridines. (2018). Synlett.

- Guareschi-Thorpe synthesis of pyridine. (n.d.). Química Orgánica.

- Icilio Guareschi and his amazing “1897 reaction”. (2018). Beilstein Journal of Organic Chemistry.

- Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. (2016). Pest Management Science.

- Pyridine. (2000). In Some Industrial Chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 77.

- Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. (2016). Pest Management Science.

- Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbon

- Synthesis of Novel Pyridine Fungicides. (1991). ACS Symposium Series.

Sources

- 1. Pyridine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. acs.org [acs.org]

- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 6. encyclopedia.com [encyclopedia.com]

- 7. Hantzsch Dihydropyridine Synthesis [drugfuture.com]

- 8. grokipedia.com [grokipedia.com]

- 9. Learning from the Hantzsch synthesis [pubsapp.acs.org]

- 10. grokipedia.com [grokipedia.com]

- 11. Chichibabin Reaction | PPTX [slideshare.net]

- 12. researchgate.net [researchgate.net]

- 13. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]

- 14. Guareschi-Thorpe Condensation [drugfuture.com]

- 15. Icilio Guareschi and his amazing “1897 reaction” - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]

- 17. researchgate.net [researchgate.net]

- 18. thieme.de [thieme.de]

- 19. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Pyridine | Aromatic, Aliphatic, Nitrogenous | Britannica [britannica.com]

- 21. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

A Theoretical and Spectroscopic Deep Dive into 2-Ethoxy-6-methylpyridine: A Guide for Researchers

Introduction

2-Ethoxy-6-methylpyridine, a substituted pyridine derivative, is a molecule of growing interest within the realms of medicinal chemistry and materials science. Its structural features, characterized by an electron-donating ethoxy group and a methyl group on the pyridine ring, impart specific electronic and steric properties that are crucial for its interaction with biological targets and its performance in various chemical applications. A thorough understanding of its molecular geometry, electronic structure, and vibrational properties is paramount for the rational design of novel pharmaceuticals and functional materials.

This technical guide provides a comprehensive theoretical framework for 2-Ethoxy-6-methylpyridine, leveraging established computational methodologies, primarily Density Functional Theory (DFT). While direct extensive experimental data for this specific molecule is nascent, this document synthesizes insights from robust theoretical calculations and comparative analysis with structurally related compounds, such as 2-methoxy-6-methylpyridine, to offer a predictive and foundational understanding.[1]

Part 1: Computational Methodology: The 'In Silico' Laboratory

Quantum chemical calculations serve as a powerful "in silico" laboratory, enabling the precise determination of molecular properties at the atomic level.[2] For our investigation of 2-Ethoxy-6-methylpyridine, a combination of Hartree-Fock (HF) and Density Functional Theory (DFT) methods are employed, with the B3LYP functional being a widely accepted and effective choice for balancing accuracy and computational cost in studying organic molecules.[1][3] The selection of a suitable basis set, such as 6-311++G(d,p), is critical for obtaining reliable results.[3][4]

Geometry Optimization and Structural Parameters

The foundational step in any theoretical study is the optimization of the molecule's geometry to its ground state minimum energy conformation. This process yields crucial information about bond lengths, bond angles, and dihedral angles. For 2-Ethoxy-6-methylpyridine, the pyridine ring is expected to exhibit a planar structure, with the ethoxy and methyl substituents influencing the local geometry. The C-C bond lengths within the aromatic ring are anticipated to be in the range of 1.38 to 1.40 Å, and the C-N bonds around 1.34 Å, consistent with conjugated systems.[4] The presence of the nitrogen heteroatom can cause slight deviations in bond angles from the ideal 120° of a perfect hexagon.[4]

Vibrational Frequency Analysis: The Molecular Fingerprint

Following geometry optimization, a vibrational frequency calculation is performed. This not only confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also provides theoretical vibrational spectra (FT-IR and FT-Raman).[1][2] These calculated spectra are invaluable for the assignment of experimental vibrational bands. The vibrational modes of 2-Ethoxy-6-methylpyridine can be categorized as follows:

-

Pyridine Ring Vibrations: C-H stretching, C-C and C-N stretching, and various in-plane and out-of-plane bending modes.

-

Ethoxy Group Vibrations: C-H stretching of the ethyl group, C-O stretching, and CH2/CH3 bending and rocking modes.

-

Methyl Group Vibrations: Symmetric and asymmetric C-H stretching and bending modes.

The calculated vibrational frequencies are often scaled to better match experimental data, accounting for the anharmonicity of real-world molecular vibrations.

Workflow for Theoretical Analysis

The computational workflow for a thorough theoretical investigation of 2-Ethoxy-6-methylpyridine is depicted below.

Caption: A typical computational workflow for quantum chemical studies.

Part 2: Electronic Properties and Chemical Reactivity

The electronic characteristics of a molecule are fundamental to its reactivity and intermolecular interactions. Several key theoretical analyses provide deep insights into the electronic landscape of 2-Ethoxy-6-methylpyridine.

Frontier Molecular Orbitals (HOMO-LUMO Analysis)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions.[5] The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron.[5] The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity.[5] A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required for electronic excitation.[5] For 2-Ethoxy-6-methylpyridine, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the oxygen atom of the ethoxy group, while the LUMO is likely distributed over the π-system of the pyridine ring.

| Parameter | Definition | Significance for 2-Ethoxy-6-methylpyridine |

| HOMO Energy (EHOMO) | Energy of the highest occupied molecular orbital. | Indicates the molecule's electron-donating ability. A higher EHOMO suggests a better electron donor. |

| LUMO Energy (ELUMO) | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's electron-accepting ability. A lower ELUMO suggests a better electron acceptor. |

| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | A key indicator of chemical reactivity and stability.[5] A smaller gap implies higher reactivity. |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness.[5] |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher propensity for chemical reactions. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of an atom or molecule to attract electrons. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) (where μ is the chemical potential, μ ≈ -χ) | A measure of the energy lowering of a molecule when it accepts electrons. |

Natural Bond Orbital (NBO) Analysis